molecular formula C15H14O3 B12662901 o-Tolyl 3-methylsalicylate CAS No. 85006-08-2

o-Tolyl 3-methylsalicylate

Cat. No.: B12662901
CAS No.: 85006-08-2
M. Wt: 242.27 g/mol
InChI Key: KFCUPCVFZAWPRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Tolyl 3-methylsalicylate typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-methylbenzoic acid with o-tolyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

o-Tolyl 3-methylsalicylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

o-Tolyl 3-methylsalicylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of o-Tolyl 3-methylsalicylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity. The compound can act as a precursor to more active molecules, which can interact with biological pathways and exert various effects .

Comparison with Similar Compounds

Properties

CAS No.

85006-08-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-methylphenyl) 2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C15H14O3/c1-10-6-3-4-9-13(10)18-15(17)12-8-5-7-11(2)14(12)16/h3-9,16H,1-2H3

InChI Key

KFCUPCVFZAWPRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2C)O

Origin of Product

United States

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